molecular formula C19H22N2O2 B2400413 (4-Benzhydryl-piperazin-1-yl)-acetic acid CAS No. 157665-24-2

(4-Benzhydryl-piperazin-1-yl)-acetic acid

Cat. No.: B2400413
CAS No.: 157665-24-2
M. Wt: 310.397
InChI Key: YCKSFFKKEWTLIZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound is a derivative of benzhydryl piperazine . Benzhydryl piperazine derivatives have been studied for various applications, including as corrosion inhibitors and potential anti-cancer agents .


Synthesis Analysis

While specific synthesis information for “(4-Benzhydryl-piperazin-1-yl)-acetic acid” is not available, benzhydryl piperazine derivatives have been synthesized and evaluated for their anticonvulsant and neurotoxicity activity .


Molecular Structure Analysis

The molecular structure of benzhydryl piperazine derivatives has been studied using various spectral studies like FT-IR, 1H NMR, 13C NMR .


Chemical Reactions Analysis

Benzhydryl piperazine derivatives have been studied for their corrosion inhibition effects. The addition of the inhibitor controls the oxidation of the copper on the brass metal .

Scientific Research Applications

DNA Interaction and Staining

Hoechst 33258, a compound related to "(4-Benzhydryl-piperazin-1-yl)-acetic acid" through its piperazine structure, binds strongly to the minor groove of double-stranded B-DNA, showing specificity for AT-rich sequences. It's widely used as a fluorescent DNA stain in cell biology for chromosome and nuclear staining, and its derivatives have found applications as radioprotectors and topoisomerase inhibitors, providing a foundation for rational drug design (Issar & Kakkar, 2013).

Anti-mycobacterial Properties

Piperazine derivatives, including structures related to "this compound," have shown significant potential against Mycobacterium tuberculosis, including multidrug-resistant (MDR) and extremely drug-resistant (XDR) strains. The structural role of piperazine in these compounds underscores their importance in developing new anti-TB molecules, offering insights into the design, rationale, and structure-activity relationship (SAR) of potent anti-mycobacterial agents (Girase et al., 2020).

Pharmacological Significance

The piperazine moiety, central to "this compound," is integral to the rational design of drugs, finding use in a plethora of drugs across therapeutic areas such as antipsychotics, antihistamines, antianginals, antidepressants, anticancers, antivirals, and more. Modifying the substitution pattern on the piperazine nucleus can significantly alter the medicinal potential of the resultant molecules, highlighting the versatility and broad potential of this entity in drug discovery (Rathi et al., 2016).

Drug Metabolism and Reactive Intermediates

In the context of drug metabolism, arylpiperazine derivatives, which are structurally related to "this compound," undergo extensive metabolism, including N-dealkylation to form 1-aryl-piperazines. These metabolites, known for their variety of effects, especially serotonin receptor-related, highlight the significance of understanding the metabolic pathways and potential reactive intermediates formed during the metabolism of such compounds (Caccia, 2007).

Mechanism of Action

Target of Action

Related compounds have shown inhibitory activity against 5-lipoxygenase , suggesting that this compound may also interact with similar targets.

Biochemical Pathways

Related compounds have been shown to exhibit anticonvulsant activity , suggesting that this compound may also affect neuronal signaling pathways.

Pharmacokinetics

The compound’s predicted properties such as melting point (22154° C), boiling point (~5339° C at 760 mmHg), and density (~11 g/cm^3) suggest that it may have good bioavailability .

Result of Action

Related compounds have been shown to exhibit anticonvulsant activity , suggesting that this compound may also have similar effects.

Properties

IUPAC Name

2-(4-benzhydrylpiperazin-1-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O2/c22-18(23)15-20-11-13-21(14-12-20)19(16-7-3-1-4-8-16)17-9-5-2-6-10-17/h1-10,19H,11-15H2,(H,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCKSFFKKEWTLIZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC(=O)O)C(C2=CC=CC=C2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>46.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47204769
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Synthesis routes and methods

Procedure details

An aqueous solution of lithium hydroxide (486 mg, 11.58 mmol, 2 ml water) was added to a solution of (4-benzhydrylpiperazin-1-yl)-acetic acid, methyl ester (2.5 g, 7.72 mmol) in a 5:1 mixture of THF/water (20 ml). The reaction was stirred at room temperature overnight. THF was removed under reduced pressure. The reaction mixture was partitioned between ethyl acetate and water. The aqueous layer was separated and neutralised to pH7 with 1M HCI. A white gelatinous precipitate of (4-benzhydrylpiperazin-1-yl)-acetic acid was formed which was collected by filtration and dried (1.10 g, 46%).
Quantity
2 mL
Type
reactant
Reaction Step One
Quantity
2.5 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.